molecular formula C9H5BrClFN2 B13233686 6-Bromo-5-chloro-8-fluoroquinolin-3-amine

6-Bromo-5-chloro-8-fluoroquinolin-3-amine

Cat. No.: B13233686
M. Wt: 275.50 g/mol
InChI Key: SHMKDLFVZKOWAB-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-8-fluoroquinolin-3-amine is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of bromine, chlorine, and fluorine atoms in the quinoline ring system imparts distinct chemical properties to this compound, making it a valuable subject of study in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-chloro-8-fluoroquinolin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of quinoline derivatives followed by amination. For instance, a typical synthetic route might include:

    Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the quinoline ring using reagents such as bromine, chlorine gas, and fluorinating agents under controlled conditions.

    Amination: Conversion of the halogenated quinoline intermediate to the amine derivative using ammonia or amine sources under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-chloro-8-fluoroquinolin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

6-Bromo-5-chloro-8-fluoroquinolin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes.

    Chemical Biology: It is used as a probe to study biological pathways and enzyme functions.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloro-8-fluoroquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and specificity. For instance, in medicinal applications, it may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell death.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-fluoroquinoline
  • 5-Chloro-8-fluoroquinoline
  • 6-Bromo-5-chloroquinoline

Uniqueness

6-Bromo-5-chloro-8-fluoroquinolin-3-amine is unique due to the simultaneous presence of bromine, chlorine, and fluorine atoms in the quinoline ring

Properties

Molecular Formula

C9H5BrClFN2

Molecular Weight

275.50 g/mol

IUPAC Name

6-bromo-5-chloro-8-fluoroquinolin-3-amine

InChI

InChI=1S/C9H5BrClFN2/c10-6-2-7(12)9-5(8(6)11)1-4(13)3-14-9/h1-3H,13H2

InChI Key

SHMKDLFVZKOWAB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=C(C=C2F)Br)Cl)N

Origin of Product

United States

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